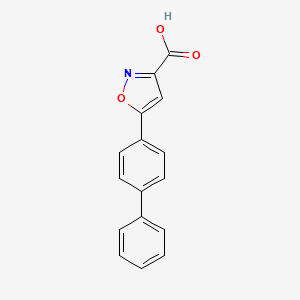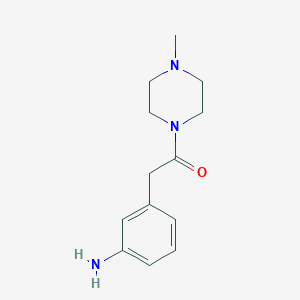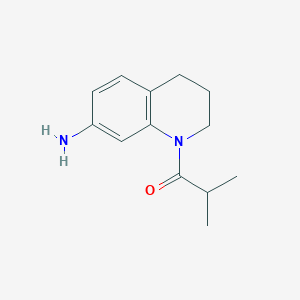
2-(3-环丙基-1,2,4-噁二唑-5-基)乙胺
描述
“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine” includes a 1,2,4-oxadiazole ring attached to a cyclopropyl group and an ethanamine group . The InChI code for this compound is 1S/C7H11N3O.ClH/c8-4-3-6-9-7(10-11-6)5-1-2-5;/h5H,1-4,8H2;1H .科学研究应用
有机合成
1,2,4-噁二唑中弱的 O–N 键使其能够重排成其他杂环。这种性质在有机合成中得到了广泛的应用。
总之,2-(3-环丙基-1,2,4-噁二唑-5-基)乙胺在药物开发、材料科学等多个领域具有广阔的应用前景。其独特的结构和反应活性使其成为一个值得深入研究的化合物。如果您需要更多信息或其他应用,请随时提问!😊
有关更多详细信息,您可以参考关于 2-(1,2,4-噁二唑-5-基)苯胺的合成和结构特征的研究文章 . 此外,如果您对相关化合物感兴趣,目前正在进行关于 2-{3-{4-[(5-芳基-1,2,4-噁二唑-3-基)氨基]苯基}丙基}-1,3-噻唑衍生物的研究 .
作用机制
Target of Action
It’s known that the 1,2,4-oxadiazole ring, a key structural component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif have been shown to interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety and the NH2 group can form intramolecular hydrogen bonds .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biochemical pathways due to their diverse therapeutic applications .
Pharmacokinetics
The physicochemical properties of a compound, including its molecular weight and hydrogen bond acceptor properties, can influence its pharmacokinetic profile .
Result of Action
1,2,4-oxadiazole derivatives have been associated with a variety of therapeutic effects, including anti-cancer, anti-infective, and anti-inflammatory activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
生化分析
Biochemical Properties
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biochemical properties.
Cellular Effects
The effects of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels. By modulating these pathways, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can alter gene expression and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with inflammation.
Molecular Mechanism
At the molecular level, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. For example, the inhibition of carbonic anhydrase by 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can lead to altered pH regulation and ion transport in cells.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, affecting its efficacy. Long-term studies have shown that 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can have sustained effects on cellular metabolism and gene expression, indicating its potential for chronic applications.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine vary with different dosages. Low doses of the compound have been shown to have beneficial effects, such as reducing inflammation and oxidative stress. Higher doses can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes.
Metabolic Pathways
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the mitochondria and nucleus. The distribution of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can also be influenced by its chemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is critical for its activity and function. This compound has been found to localize to specific compartments within the cell, including the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine to these compartments, where it can exert its biochemical effects.
属性
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-3-6-9-7(10-11-6)5-1-2-5/h5H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEMFJWEONPRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)


![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)




![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)

![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)

![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)
